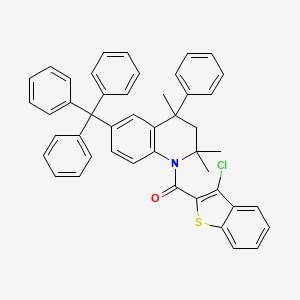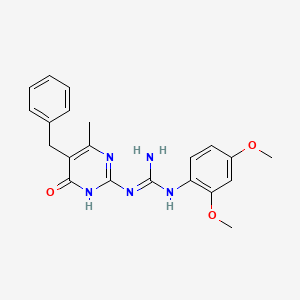![molecular formula C17H13N5S B11030520 7-amino-4,5-diphenylimidazo[5,1-f][1,2,4]triazine-2(1H)-thione](/img/structure/B11030520.png)
7-amino-4,5-diphenylimidazo[5,1-f][1,2,4]triazine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-amino-4,5-diphenylimidazo[5,1-f][1,2,4]triazine-2(1H)-thione is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4,5-diphenylimidazo[5,1-f][1,2,4]triazine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1,3,5-triazines with ketones in the presence of iodine as a catalyst . The reaction conditions often include refluxing in an appropriate solvent such as chloroform or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-amino-4,5-diphenylimidazo[5,1-f][1,2,4]triazine-2(1H)-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane with appropriate nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
7-amino-4,5-diphenylimidazo[5,1-f][1,2,4]triazine-2(1H)-thione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antifungal, and antiviral agent.
Materials Science: It is used in the development of luminescent materials and electronic devices.
Chemical Biology: The compound’s bioorthogonal reactivity makes it useful in labeling and imaging studies.
Mécanisme D'action
The mechanism of action of 7-amino-4,5-diphenylimidazo[5,1-f][1,2,4]triazine-2(1H)-thione involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to the inhibition of essential biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a][1,3,5]triazines: These compounds share a similar core structure but differ in their substituents and functional groups.
Tetrazines: Another class of nitrogen-rich heterocycles with diverse applications.
Uniqueness
7-amino-4,5-diphenylimidazo[5,1-f][1,2,4]triazine-2(1H)-thione is unique due to its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H13N5S |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
7-amino-4,5-diphenyl-1H-imidazo[5,1-f][1,2,4]triazine-2-thione |
InChI |
InChI=1S/C17H13N5S/c18-16-19-13(11-7-3-1-4-8-11)15-14(12-9-5-2-6-10-12)20-17(23)21-22(15)16/h1-10H,(H2,18,19)(H,21,23) |
Clé InChI |
NALWAISVBPJJHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C(=NC(=S)NN3C(=N2)N)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11030441.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11030442.png)
methanone](/img/structure/B11030444.png)

![(1E)-8-ethoxy-4,4,6-trimethyl-1-[(4-methylphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11030459.png)
![4,7-Dimethyl-3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11030462.png)
![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2,5-dimethyl-1,3-thiazol-4-yl)methanone](/img/structure/B11030467.png)
![1-(3,4-Dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone](/img/structure/B11030468.png)
![ethyl 2-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B11030476.png)

![4-hydroxy-3-{4-hydroxy-2-[(4-phenoxyphenyl)amino]pyrido[2,3-d]pyrimidin-5-yl}-6-methyl-2H-pyran-2-one](/img/structure/B11030499.png)
![N-(2-methoxyethyl)-2-(4-methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)aniline](/img/structure/B11030509.png)
![2-[(3,4-difluorophenyl)amino]-N-(2-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11030515.png)
![5'-bromo-6-methoxy-1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11030519.png)
